Lipophilicity Differentiation: Computed XLogP3-AA of 5.2 Versus Carboxylic Acid and Ester Analogs
Lipophilicity is a primary determinant of membrane permeability, metabolic clearance, and non-specific protein binding. The target compound (N-(4-methoxyphenyl) secondary amide) exhibits a computed XLogP3-AA of 5.2 [1]. In comparison, the direct carboxylic acid analog (CAS 680215-64-9) is predicted to have an XLogP3-AA approximately 2 log units lower (estimated ~3.0–3.5) due to the ionizable carboxyl group, while the methyl ester analog (CAS 243863-43-6) is predicted to be more lipophilic (XLogP3-AA ~5.5–6.0) owing to the absence of the H-bond donor . This 10- to 100-fold difference in computed partition coefficient implies that the target amide occupies a distinct intermediate lipophilicity space that may balance membrane transit with aqueous solubility differently than either the more polar acid or the more lipophilic ester.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.2 |
| Comparator Or Baseline | Carboxylic acid analog (CAS 680215-64-9): estimated XLogP3-AA ~3.0–3.5; Methyl ester analog (CAS 243863-43-6): estimated XLogP3-AA ~5.5–6.0 |
| Quantified Difference | Target compound is ~50–100× more lipophilic than the carboxylic acid and ~2–6× less lipophilic than the methyl ester (based on logP difference of ~1.7–2.2 and ~0.3–0.8 units, respectively). |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2019.06.18 release); values for comparators are estimated using fragment-based or analog-based predictions. |
Why This Matters
For procurement decisions, this lipophilicity difference means the target amide cannot serve as a direct physicochemical surrogate for the carboxylic acid or ester in solubility-limited, permeability-limited, or protein-binding-sensitive assays.
- [1] PubChem Compound Summary for CID 2781735. Computed Properties: XLogP3-AA = 5.2. https://pubchem.ncbi.nlm.nih.gov/compound/680215-65-0 (accessed 2026-04-30). View Source
